molecular formula C15H11Cl2NO4 B11165911 2-(1,3-benzodioxol-5-yloxy)-N-(2,4-dichlorophenyl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B11165911
M. Wt: 340.2 g/mol
InChI Key: BUWWAEQDVXKQFH-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yloxy)-N-(2,4-dichlorophenyl)acetamide is a synthetic organic compound that features a benzodioxole moiety and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(2,4-dichlorophenyl)acetamide typically involves the reaction of 1,3-benzodioxole with 2,4-dichloroaniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yloxy)-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-benzodioxol-5-yloxy)-N-(2,4-dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The dichlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)acrylonitrile
  • 3-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acrylonitrile
  • 3-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)acrylonitrile

Uniqueness

2-(1,3-benzodioxol-5-yloxy)-N-(2,4-dichlorophenyl)acetamide is unique due to the presence of both the benzodioxole and dichlorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11Cl2NO4

Molecular Weight

340.2 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C15H11Cl2NO4/c16-9-1-3-12(11(17)5-9)18-15(19)7-20-10-2-4-13-14(6-10)22-8-21-13/h1-6H,7-8H2,(H,18,19)

InChI Key

BUWWAEQDVXKQFH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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